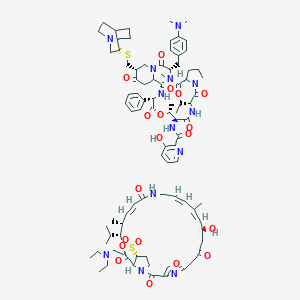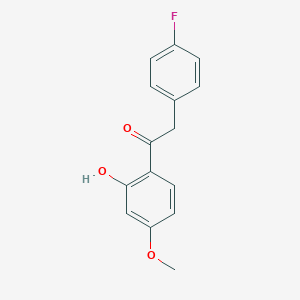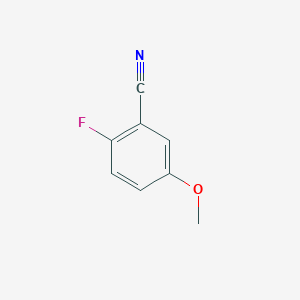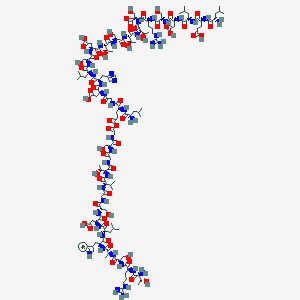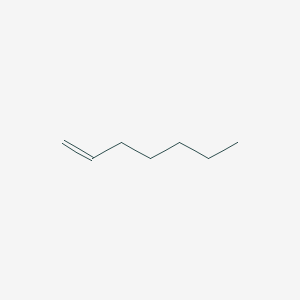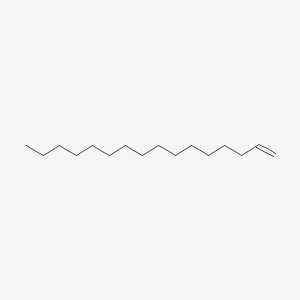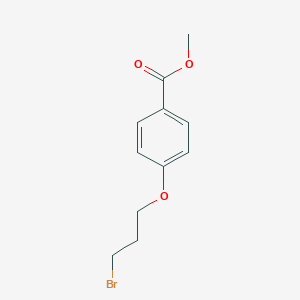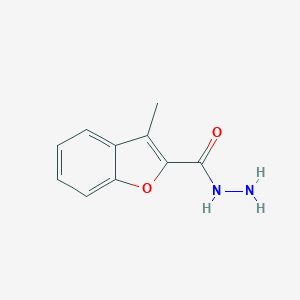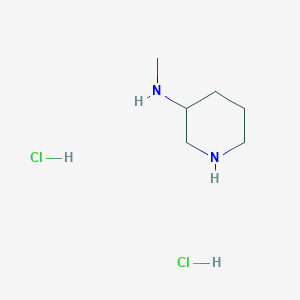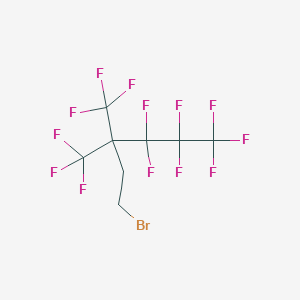
6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane” is a chemical compound with the molecular formula C8H4BrF13 . It has an average mass of 427.001 Da and a monoisotopic mass of 425.928864 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C8H4BrF13. It includes 8 carbon atoms, 4 hydrogen atoms, 1 bromine atom, and 13 fluorine atoms . The exact arrangement of these atoms in space defines the compound’s 3D structure, which can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Some of these properties for this compound include a molecular weight of 483.11 g/mol, a complexity of 445, and a topological polar surface area of 0 Ų . It’s also worth noting that this compound has a rotatable bond count of 7 .Scientific Research Applications
Brominated and Fluorinated Compounds in the Environment
Novel Brominated Flame Retardants
A critical review summarizes the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. It discusses the EU registration, potential risks, and highlights the need for more research on their occurrence, environmental fate, and toxicity. Large knowledge gaps exist for many NBFRs, indicating the necessity for optimized analytical methods and further studies on indoor environments and potential leaching sources (Zuiderveen, Slootweg, & de Boer, 2020).
Environmental Concentrations and Toxicology of Tribromophenol
This review focuses on 2,4,6-Tribromophenol (TBP), a widely produced brominated phenol, covering its occurrence in the environment and biotic matrices, toxicokinetics, and toxicodynamics. The review identifies gaps in current knowledge about TBP's environmental and health impacts, suggesting the need for further research in these areas (Koch & Sures, 2018).
Fluoroalkylation Reactions in Aqueous Media
A review highlights the progress in aqueous fluoroalkylation, emphasizing the importance of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and functional materials. It discusses the development of environmentally friendly methods for incorporating fluorinated or fluoroalkylated groups, noting that water has been used as a solvent or reactant in various fluoroalkylation reactions, including trifluoromethylation and difluoromethylation (Song et al., 2018).
properties
IUPAC Name |
6-bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF13/c9-2-1-3(6(14,15)16,7(17,18)19)4(10,11)5(12,13)8(20,21)22/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKBMPCVVMQGLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7C(CF3)2CH2CH2Br, C8H4BrF13 |
Source


|
| Record name | Hexane, 6-bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371286 |
Source


|
| Record name | 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane | |
CAS RN |
128454-91-1 |
Source


|
| Record name | 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128454-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

